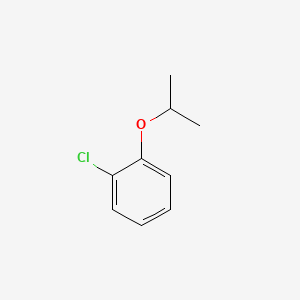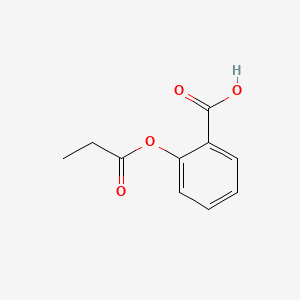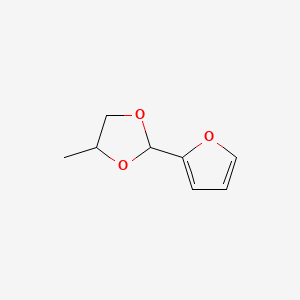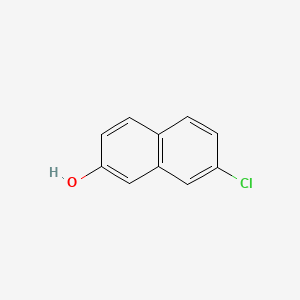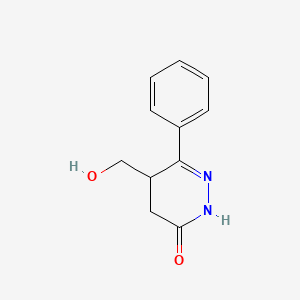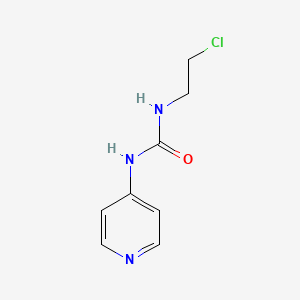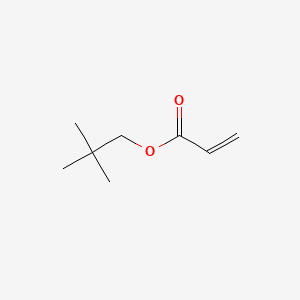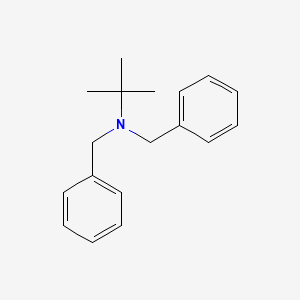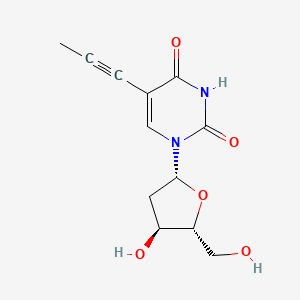
5-(1-Propynyl)-2'-deoxyuridine
Overview
Description
5-(1-Propynyl)-2'-deoxyuridine (5-PdU) is a synthetic derivative of the naturally-occurring nucleoside 2'-deoxyuridine. It is a modified nucleoside that has been used in various scientific research applications due to its unique properties. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-PdU.
Scientific Research Applications
Synthesis and Base Pairing Properties
5-(1-Propynyl)-2'-deoxyuridine has been synthesized to explore its base pairing properties. It was found that oligodeoxynucleotides containing 5-(1-propynyl)-2'-deoxyuridine enhance double-helix formation with single-strand RNA, and the modified nucleotide significantly enhances triple-helix formation with double-stranded DNA. This suggests potential applications in the stabilization of nucleic acid structures and in the development of nucleic acid-based therapeutics (Froehler et al., 1992).
Antiviral Activity
The antiviral activity of 5-(1-Propynyl)-2'-deoxyuridine derivatives has been a significant area of research. Studies have shown that certain analogues, such as 5-propynyloxy-2'-deoxyuridine, exhibit potent inhibitory activity against herpes simplex virus, suggesting their potential use as antiviral agents. The anti-herpes activity appears to be dependent on the integrity of the acetylene group, highlighting the importance of this functional group in the compound's antiviral efficacy (Torrence et al., 1978).
Enhancing Nucleic Acid Stability
5-(1-Propynyl)-2'-deoxyuridine has also been investigated for its ability to enhance the stability of nucleic acid duplexes and triplexes. Incorporating this modified base into oligonucleotides leads to enhanced triplex stabilization. This could have implications for the design of oligonucleotide-based drugs and for the development of novel therapeutic strategies that rely on stable nucleic acid structures (Phipps et al., 1998).
Potential for Antiviral Therapeutics
The exploration of 5-(1-Propynyl)-2'-deoxyuridine and its analogues for antiviral applications has demonstrated promising results. These compounds have shown significant activity against various viruses, including herpes simplex virus, indicating their potential as the basis for developing new antiviral drugs. The specificity and potency of these compounds against viral targets, without affecting host cell metabolism, make them attractive candidates for further research and development (De Clercq et al., 1978).
properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,4,6H2,1H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJMJLXCBVKXNY-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333080 | |
| Record name | AG-H-37859 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Propynyl)-2'-deoxyuridine | |
CAS RN |
84558-94-1 | |
| Record name | 5-(1-Propynyl)-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84558-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Propynyl)-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084558941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-H-37859 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-(1-Propynyl)-2'-deoxyuridine advantageous for use in TFOs compared to unmodified TFOs?
A1: 5-(1-Propynyl)-2'-deoxyuridine (pdU) enhances the binding affinity and stability of TFOs to their target DNA sequences, particularly in the pyrimidine motif. This is crucial because unmodified TFOs often struggle to bind effectively under physiological conditions, requiring unnaturally low pH and high magnesium concentrations. Research has shown that pdU-modified TFOs form significantly more stable triplexes even at neutral pH and low magnesium concentrations [, , ]. This enhanced stability translates to improved performance in gene targeting experiments, with pdU-modified TFOs demonstrating a four-fold increase in mutation frequency compared to their unmodified counterparts [].
Q2: How does the propynyl group in pdU contribute to the increased stability of triplex formation?
A2: Solution structure analysis of an intramolecular DNA triplex containing pdU revealed that the propynyl group promotes enhanced stacking interactions []. The extended aromatic electron cloud of the propynyl group stacks effectively over neighboring nucleotides within the triplex structure, providing additional stability []. This enhanced stacking contributes to the overall increased stability of the triplex compared to unmodified TFOs.
Q3: Can pdU-modified TFOs induce targeted gene modification without being linked to DNA-reactive molecules like psoralen?
A3: Yes, research has shown that pdU-modified TFOs, unlike some other modified TFOs, are capable of inducing both DNA repair and recombination in cellular and acellular systems without the need for conjugation to DNA-damaging agents like psoralen []. This ability to stimulate site-specific gene modification without requiring a tethered DNA-reactive molecule makes pdU-modified TFOs a promising tool for gene targeting applications.
Q4: Are there other chemical modifications that can be combined with pdU in TFOs for enhanced gene targeting?
A4: Yes, studies have explored combining pdU with other modifications to further improve TFO efficacy. One notable example is the use of N3′→P5′ phosphoramidate (amidate) linkages in conjunction with pdU []. This combination was found to significantly enhance triplex formation under physiological conditions and resulted in levels of induced recombination comparable to those observed with purine motif TFOs, which are generally more effective than pyrimidine motif TFOs [].
Q5: Has 5-(1-Propynyl)-2'-deoxyuridine 5′-(α-P-borano) triphosphate (d5PUTPαB) been synthesized, and what is its relevance?
A5: Yes, d5PUTPαB has been successfully synthesized, with its two diastereomers separated via HPLC []. This is significant because it allows for the incorporation of the beneficial pdU modification into boranophosphate oligodeoxyribonucleotides (BP-ODNs) []. BP-ODNs possess unique properties, and the ability to incorporate pdU expands their potential applications in nucleic acid research. Furthermore, kinetic studies demonstrated that the Rp isomer of d5PUTPαB is efficiently utilized by MMLV reverse transcriptase, indicating its potential utility in enzymatic synthesis of modified DNA [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)-](/img/structure/B1595892.png)
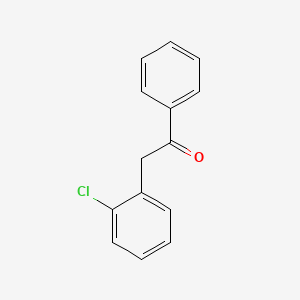

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B1595897.png)
